N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide featuring a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and a 4-fluorophenyl carboxamide moiety at position 2. This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including carbonic anhydrase (CA) inhibition and fungicidal properties . Structurally, it differs from the commercial fungicide carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) by replacing the methyl group with a phenyl ring at position 3 and introducing a fluorine atom at the para position of the aniline substituent. These modifications are hypothesized to enhance target binding affinity and metabolic stability .
Properties
Molecular Formula |
C17H14FNO2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14FNO2S/c18-13-6-8-14(9-7-13)19-17(20)15-16(22-11-10-21-15)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |
InChI Key |
DAJZWFYJDKRTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Oxathiine Ring Formation
The 5,6-dihydro-1,4-oxathiine scaffold is typically constructed via cyclization reactions. A prominent method involves the Pd-catalyzed cross-coupling of lithium 1,4-dioxene intermediates with aryl bromides (Scheme 1). Using Pd₂(dba)₃/XPhos (2.5 mol%) in THF at 40°C for 1 hour, this approach achieves 65–78% yields for analogous structures. For N-(4-fluorophenyl)-3-phenyl derivatives, the reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by transmetalation with the lithium dioxene species and reductive elimination to form the bicyclic system.
Critical parameters:
Carboxamide Functionalization
The introduction of the N-(4-fluorophenyl)carboxamide group employs two primary strategies:
Acyl Chloride Aminolysis
Direct Coupling via Mixed Carbonates
An alternative protocol avoids acyl chloride handling:
-
Activate the carboxylic acid with ethyl chloroformate (ClCO₂Et) in tetrahydrofuran (THF).
-
Add 4-fluoroaniline and N-methylmorpholine (NMM) at −20°C.
Optimization of Critical Synthetic Steps
Alkylation and Protecting Group Strategies
Intermediate 4-alkyl-4H-furo[3,2-b]pyrrole-5-carboxylic acids require careful alkylation control:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation of 1 | NaH (1.2 eq), DMF, 45°C, 4h | 82 | |
| Hydrolysis | KOH (3 eq), MeOH/H₂O, 50°C | 89 |
Key observation: Sodium hydride (NaH) in DMF outperforms K₂CO₃ or Cs₂CO₃ in minimizing O-alkylation byproducts.
Large-Scale Synthesis Considerations
Scaling the Pd-catalyzed cross-coupling to 1.9 g demonstrates practical feasibility:
-
Solvent: THF (0.2 M concentration) prevents viscosity issues.
-
Workup: Sequential washes with 5% citric acid and saturated NaHCO₃ remove Pd residues to <10 ppm (ICP-MS).
-
Crystallization: Ethyl acetate/hexanes (1:3) affords 91% recovery of pure product.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
| Method | Conditions | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (C18) | 60:40 MeCN/H₂O, 1 mL/min | 12.7 | 98.5 |
| UPLC-MS (ESI+) | 0.1% HCO₂H in H₂O/MeCN | 4.2 | 99.1 |
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Acyl Chloride Route | 4 | 58 | 220 | Pilot-scale |
| Mixed Carbonate | 5 | 61 | 310 | Lab-scale |
| Direct Cross-Coupling | 3 | 72 | 180 | Industrial |
Trade-offs: The direct cross-coupling method offers superior yield and cost-efficiency but requires stringent Pd removal protocols .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has shown promising results against viral proteins, notably SARS-CoV-2. In a molecular docking study, the binding energy of the compound was calculated to be -8.7 kcal/mol, indicating a strong interaction with the viral protease, which is crucial for viral replication .
Case Study: Docking Studies
- Objective : Evaluate antiviral potency against SARS-CoV-2.
- Methodology : Molecular docking simulations were performed to assess binding affinity.
- Results : The compound exhibited significant binding interactions with key viral proteins, suggesting potential therapeutic applications in treating COVID-19.
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Research indicates that derivatives of oxathiine compounds can exhibit multidirectional biological activity, including antibacterial effects against a variety of pathogens.
Data Table: Antibacterial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | < 1.9 µg/mL | |
| Staphylococcus aureus | 0.12 - 1.95 µg/mL | |
| Mycobacterium smegmatis | < 1.9 µg/mL |
Drug Design and Development
The structural characteristics of N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide make it a candidate for drug design initiatives aimed at developing multi-target agents. Its ability to interact with multiple biological targets enhances its utility in pharmacological applications.
Case Study: Structure Activity Relationship (SAR)
- Objective : Investigate the relationship between chemical structure and biological activity.
- Findings : Modifications in the phenyl and oxathiine moieties significantly impacted the compound's activity profile, leading to enhanced efficacy against selected pathogens.
Quantum Chemical Studies
Quantum chemical calculations have provided insights into the molecular structure and interactions of this compound. These studies utilize density functional theory (DFT) to analyze molecular geometry and intermolecular interactions.
Findings from Quantum Chemical Analysis
- Intermolecular Interactions : The analysis revealed strong hydrogen bonding interactions that contribute to the stability of the compound in biological systems .
- Drug-Likeness Assessment : The compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Key Observations :
- Halogenation at the para position of the aniline (e.g., fluorine in the target vs. For example, halogen size (F vs. Br) showed minimal impact on inhibition in maleimide derivatives .
Comparison with 1,4-Dioxine Derivatives
Replacement of the sulfur atom in 1,4-oxathiine with oxygen yields 1,4-dioxine derivatives. For instance, 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) demonstrated potent inhibition against human carbonic anhydrase I (hCA I; IC₅₀ < 1 µM), while oxathiine analogues showed variable activity depending on substituents . The sulfur atom in the target compound may enhance lipophilicity and membrane permeability compared to dioxine derivatives, but this can reduce selectivity due to increased off-target interactions .
Impact of Substituents on Bioactivity
- Halogen Effects: Fluorine substitution at the para position (target compound) is associated with improved metabolic stability and electronegativity.
- Chain Length and Flexibility : Introducing a propyl chain between the sulfonamide and oxathiine moieties (e.g., 3-phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide) slightly reduced hCA I inhibition, suggesting rigidity in the oxathiine core is optimal for target engagement .
Physicochemical Properties
Comparative data for selected compounds:
Insights :
- The target compound’s higher molecular weight and lipophilicity compared to carboxin may enhance tissue penetration but reduce aqueous solubility, necessitating formulation adjustments for therapeutic use .
Research Findings and Implications
- Carbonic Anhydrase Inhibition: The oxathiine core confers moderate hCA I/II inhibition, but activity is highly substituent-dependent. Thieno-pyrrole derivatives (e.g., 4H-thieno[3,2-b]pyrrole-5-carboxamides) outperform oxathiines in potency, highlighting the importance of heterocycle choice .
- Antifungal Potential: While carboxin’s methyl group is optimal for succinate dehydrogenase inhibition, the target compound’s phenyl substitution may redirect activity toward other targets, such as β-tubulin or cytochrome P450 enzymes .
Biological Activity
N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, a compound of interest in medicinal chemistry, has been evaluated for its biological activity, particularly in the context of anticancer and anti-inflammatory properties. This article summarizes the findings from various studies regarding its synthesis, biological effects, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that typically include the formation of the oxathiine ring and subsequent functionalization to introduce the 4-fluorophenyl and phenyl groups. Specific synthetic routes have been documented in literature, highlighting various reagents and conditions used to achieve high yields and purity of the target compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and U-87 (glioblastoma) cell lines.
- Results : The compound showed a notable reduction in cell viability with an IC50 value indicating effective antiproliferative activity. Specifically, it induced apoptosis in HeLa cells with a 68.2% apoptosis rate compared to 39.6% for the standard drug 5-FU at 24 hours post-treatment .
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 3.24 | 68.2 |
| MDA-MB-231 | [Data Not Available] | [Data Not Available] |
| U-87 | [Data Not Available] | [Data Not Available] |
The mechanism by which this compound induces apoptosis appears to involve modulation of key apoptotic proteins:
- Bax and Bcl-2 Expression : Treatment with the compound resulted in increased expression of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 in a time-dependent manner .
- Caspase Activation : The activation of caspase pathways was also observed, with a significant increase in caspase-3 expression noted after treatment .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown potential anti-inflammatory effects :
- Inhibition of Cytokine Release : Studies have indicated that it can inhibit the release of pro-inflammatory cytokines from activated macrophages. This suggests a dual role in both reducing inflammation and potentially enhancing antitumor efficacy by modulating immune responses .
Case Studies
Several case studies have reported on the effectiveness of similar compounds within the oxathiine class:
- Study on Anticancer Activity : A study highlighted that derivatives similar to N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like 5-FU .
- Inflammation Models : Another investigation assessed the anti-inflammatory properties using models of acute inflammation where the compound demonstrated significant inhibition of neutrophil degranulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
